molecular formula C17H22BN2O6- B10759973 D-Naphthyl-1-Acetamido Boronic Acid Alanine

D-Naphthyl-1-Acetamido Boronic Acid Alanine

Cat. No.: B10759973
M. Wt: 361.2 g/mol
InChI Key: KJSNEFAXFLDDDR-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Naphthyl-1-Acetamido Boronic Acid Alanine is a synthetic organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The naphthyl group, a derivative of naphthalene, adds aromatic properties to the molecule, while the acetamido and alanine groups contribute to its functional versatility

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Naphthyl-1-Acetamido Boronic Acid Alanine typically involves multiple steps, starting with the preparation of the naphthyl acetamido precursor. This is followed by the introduction of the boronic acid moiety. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: D-Naphthyl-1-Acetamido Boronic Acid Alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various arylated derivatives.

Scientific Research Applications

D-Naphthyl-1-Acetamido Boronic Acid Alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which D-Naphthyl-1-Acetamido Boronic Acid Alanine exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by forming a covalent bond with the active site serine residue, thereby blocking substrate access . This interaction is crucial in its role as a protease inhibitor.

Comparison with Similar Compounds

    L-Naphthyl-1-Acetamido Boronic Acid Alanine: Similar in structure but with different stereochemistry, affecting its biological activity.

    Phenylboronic Acid Derivatives: These compounds share the boronic acid functional group but differ in their aromatic substituents, leading to variations in reactivity and applications.

Uniqueness: D-Naphthyl-1-Acetamido Boronic Acid Alanine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to participate in diverse chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in research and industry.

Properties

Molecular Formula

C17H22BN2O6-

Molecular Weight

361.2 g/mol

IUPAC Name

[(1S)-1-acetamido-2-naphthalen-1-ylethyl]-[(2S)-2-amino-2-carboxyethoxy]-dihydroxyboranuide

InChI

InChI=1S/C17H22BN2O6/c1-11(21)20-16(18(24,25)26-10-15(19)17(22)23)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,15-16,24-25H,9-10,19H2,1H3,(H,20,21)(H,22,23)/q-1/t15-,16+/m0/s1

InChI Key

KJSNEFAXFLDDDR-JKSUJKDBSA-N

Isomeric SMILES

[B-]([C@@H](CC1=CC=CC2=CC=CC=C21)NC(=O)C)(O)(O)OC[C@@H](C(=O)O)N

Canonical SMILES

[B-](C(CC1=CC=CC2=CC=CC=C21)NC(=O)C)(O)(O)OCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.